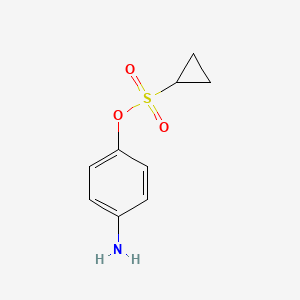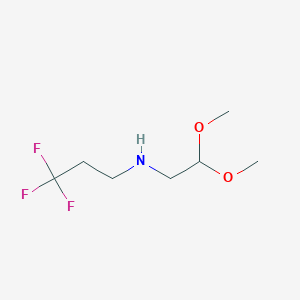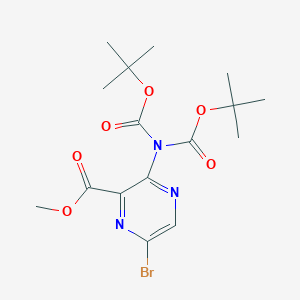
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate is a complex organic compound with a pyrazine ring structure. This compound is characterized by the presence of a carboxylic acid group, a bromine atom, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate typically involves multiple steps. One common method starts with the bromination of pyrazinecarboxylic acid, followed by the introduction of the bis[(1,1-dimethylethoxy)carbonyl]amino group through a series of protection and deprotection steps. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
科学研究应用
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic effects in a medical application.
相似化合物的比较
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: This compound shares the pyrazine ring structure but lacks the bromine atom and the bis[(1,1-dimethylethoxy)carbonyl]amino group.
Pyrazinecarboxylic acid: A simpler compound with a pyrazine ring and a carboxylic acid group, but without the additional functional groups present in Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of the bromine atom and the bis[(1,1-dimethylethoxy)carbonyl]amino group allows for unique interactions and reactions that are not possible with simpler pyrazine derivatives.
属性
分子式 |
C16H22BrN3O6 |
|---|---|
分子量 |
432.27 g/mol |
IUPAC 名称 |
methyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-bromopyrazine-2-carboxylate |
InChI |
InChI=1S/C16H22BrN3O6/c1-15(2,3)25-13(22)20(14(23)26-16(4,5)6)11-10(12(21)24-7)19-9(17)8-18-11/h8H,1-7H3 |
InChI 键 |
FLEMZRIEIHNVLL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(N=C1C(=O)OC)Br)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Isopropylphenyl)[(6-phenoxypyridin-3-yl)methyl]amine](/img/structure/B8479054.png)

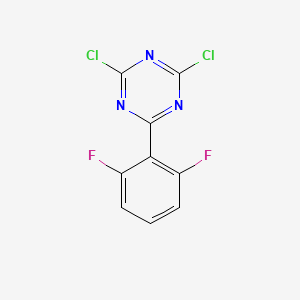
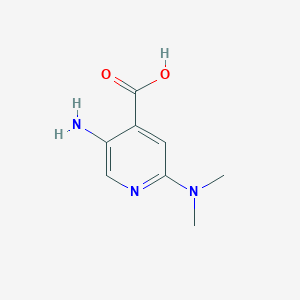
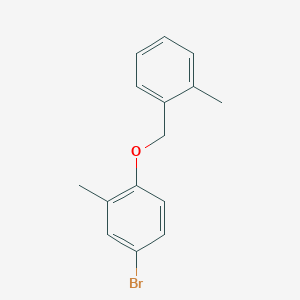
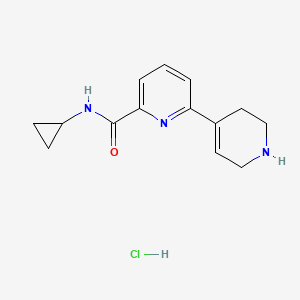
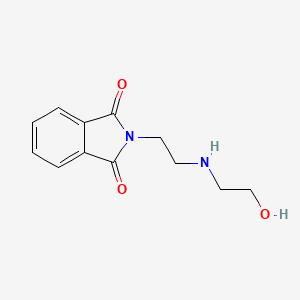
![{2-Nitro-5-[(undec-10-en-1-yl)oxy]phenyl}methanol](/img/structure/B8479085.png)

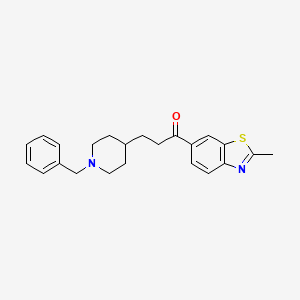
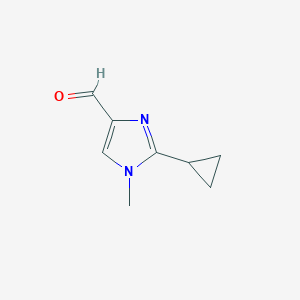
![1-[2-(Ethenyloxy)ethoxy]-2-methoxy-4-(prop-2-EN-1-YL)benzene](/img/structure/B8479110.png)
